

Diisononyl Phthalate (DINP): A Comprehensive Technical Guide on Metabolism and Excretion Kinetics

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Compound of Interest

Compound Name: *Diisononyl phthalate*

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Introduction

Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide array of polyvinyl chloride (PVC) products. As a replacement for other phthalates, its metabolism and excretion kinetics have been a subject of significant research to understand its potential human health implications. This technical guide provides an in-depth overview of the current scientific understanding of DINP's metabolic pathways, and the kinetics of its absorption, distribution, and excretion, with a focus on quantitative data and experimental methodologies.

Metabolism of Diisononyl Phthalate

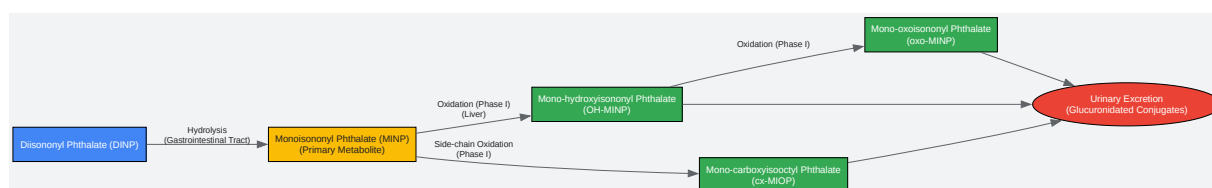
Upon oral ingestion, DINP is rapidly hydrolyzed in the gastrointestinal tract to its primary metabolite, monoisononyl phthalate (MINP).[1] This initial step is followed by further oxidative metabolism, primarily in the liver, leading to the formation of several secondary metabolites.[2] These oxidative metabolites are considered more sensitive biomarkers of DINP exposure than MINP.[2][3]

The principal secondary metabolites identified in both human and rodent studies include:

- Mono-hydroxyisononyl phthalate (OH-MINP): Formed by the hydroxylation of the isononyl side chain.
- Mono-oxoisononyl phthalate (oxo-MINP): Results from the oxidation of the hydroxyl group to a keto group.
- Mono-carboxyisooctyl phthalate (cx-MIOP): Formed by further oxidation leading to the shortening of the alkyl chain and the formation of a carboxylic acid group.[2]

In humans, OH-MINP is often the major urinary metabolite, followed by cx-MIOP and oxo-MINP, with MINP being a minor component. In contrast, some studies in rats suggest that cx-MIOP can be the major urinary metabolite.

Metabolic Pathway of Diisononyl Phthalate (DINP)



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Caption: Metabolic pathway of **Diisononyl Phthalate (DINP)**.

Excretion Kinetics

The excretion of DINP and its metabolites is relatively rapid, with urine being the primary route of elimination in humans. Studies in human volunteers have demonstrated a bi-phasic elimination pattern for DINP metabolites.

Quantitative Excretion Data in Humans

Parameter	Value	Species	Study Notes
Total Urinary Excretion (% of dose)	43.6% within 48 hours	Human	Single oral dose of deuterium-labelled DINP.
Urinary Metabolite Distribution (% of recovered dose)	OH-MINP: 20.2%	Human	Single oral dose study.
oxo-MINP: 10.6%	Human	Single oral dose study.	
cx-MIOP: 10.7%	Human	Single oral dose study.	
MINP: 2.2%	Human	Single oral dose study.	
Elimination Half-Life (t _{1/2}) - First Phase	Primary Metabolites: ~3 hours	Human	Bi-phasic elimination pattern observed.
Secondary Metabolites: ~5 hours	Human	Bi-phasic elimination pattern observed.	
Elimination Half-Life (t _{1/2}) - Second Phase	OH- and oxo-MINP: ~12 hours	Human	Commences approximately 24 hours post-dosing.
cx-MIOP: ~18 hours	Human	Commences approximately 24 hours post-dosing.	

Quantitative Excretion Data in Rodents

Parameter	Value	Species	Study Notes
Cumulative Urinary Excretion (% of dose)	58.1% within 48 hours	Control Mice	Oral administration of 50.0 mg/kg [14C]DINP.
Cumulative Fecal Excretion (% of dose)	37.3% within 48 hours	Control Mice	Oral administration of 50.0 mg/kg [14C]DINP.
Cumulative Urinary Excretion (% of dose)	86.0% within 48 hours	Humanized-Liver Mice	Oral administration of 50.0 mg/kg [14C]DINP.
Cumulative Fecal Excretion (% of dose)	7.7% within 48 hours	Humanized-Liver Mice	Oral administration of 50.0 mg/kg [14C]DINP.
Elimination Half-Life of DINP (Oral)	150 ± 58 min	Rat	Oral administration of 100 mg/kg.
Elimination Half-Life of DINP (IV)	364 ± 146 min	Rat	Intravenous administration of 10 mg/kg.
Oral Bioavailability of DINP	~1.19%	Rat	

Experimental Protocols

The understanding of DINP metabolism and excretion is built upon a variety of experimental designs, primarily involving human volunteer studies and animal models.

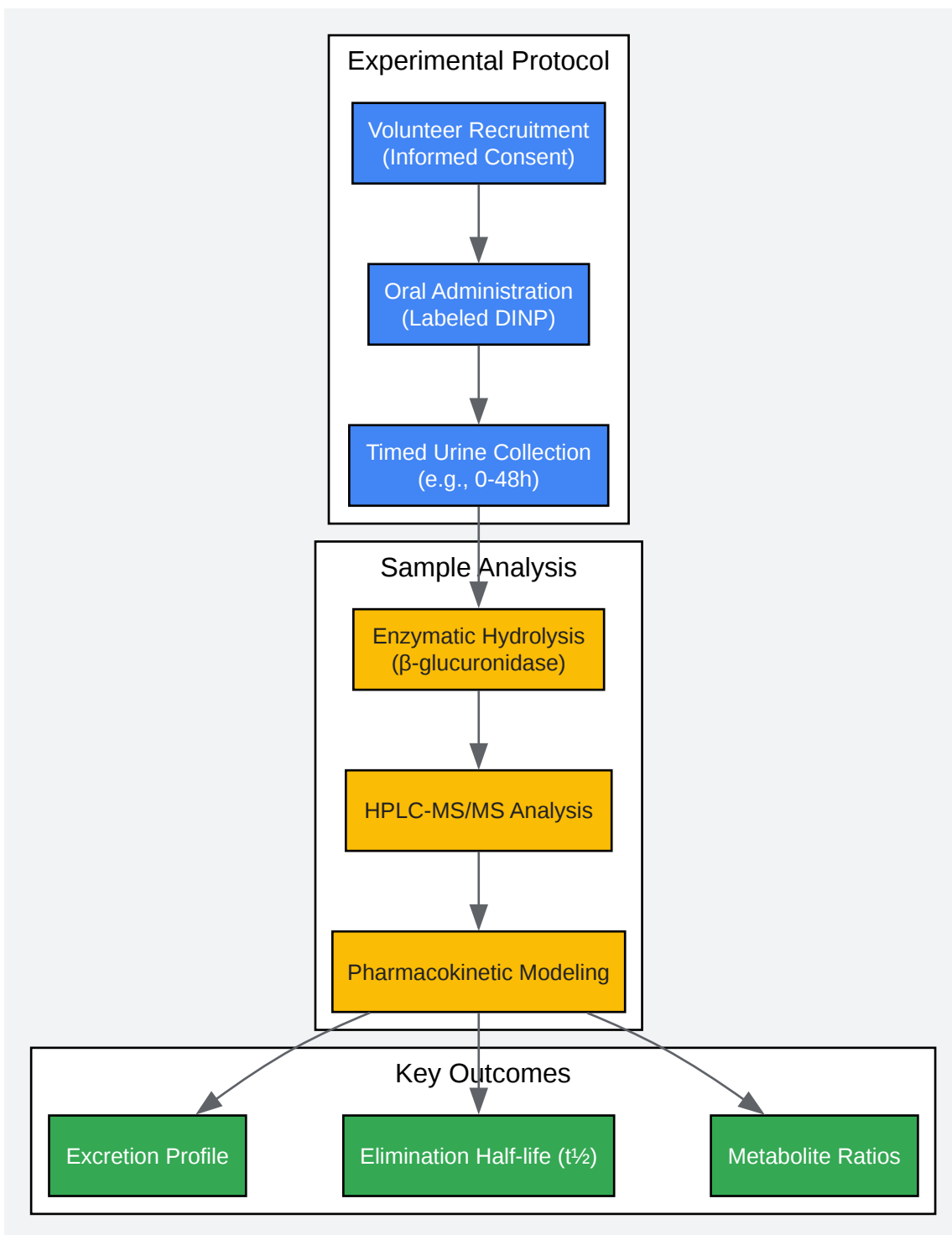
Human Dosing Studies

A common protocol for investigating human metabolism involves the administration of a single oral dose of isotopically labeled DINP (e.g., deuterium-labelled) to volunteers. This allows for the differentiation of the administered dose and its metabolites from background environmental exposure.

Typical Workflow:

- **Volunteer Recruitment:** Healthy volunteers with informed consent are recruited.
- **Dose Administration:** A single, measured oral dose of labeled DINP is administered.
- **Urine Collection:** Urine samples are collected at specified intervals (e.g., pre-dose, and then at multiple time points post-dose for up to 48 hours or more).
- **Sample Preparation:** Urine samples are often treated with β -glucuronidase to deconjugate the metabolites.
- **Analytical Quantification:** Metabolite concentrations are determined using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- **Pharmacokinetic Analysis:** The data is used to calculate excretion profiles, elimination half-lives, and the relative abundance of each metabolite.

Experimental Workflow for Human Metabolism Study



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Caption: Workflow for a human DINP metabolism and excretion study.

Animal Pharmacokinetic Studies

Animal models, particularly rodents, are frequently used to investigate the absorption, distribution, metabolism, and excretion (ADME) of DINP. These studies often utilize radiolabeled DINP (e.g., ^{14}C -DINP) to facilitate mass balance assessments.

Typical Protocol:

- **Animal Model:** F-344 or Sprague-Dawley rats are commonly used.
- **Dosing:** DINP is administered via various routes, including oral gavage and intravenous injection, at different dose levels.
- **Sample Collection:** Blood, urine, and feces are collected at multiple time points. At the end of the study, tissues and organs may be harvested to assess distribution.
- **Analysis:** For radiolabeled studies, radioactivity is measured in all collected samples. For non-labeled studies, parent compound and metabolite concentrations are determined by LC-MS/MS.
- **Pharmacokinetic Modeling:** The data is used to determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.

In Vitro Metabolism Studies

In vitro systems, such as liver microsomes or hepatocytes, can be used to study the metabolic pathways of DINP in a controlled environment and to investigate inter-species differences in metabolism.

Conclusion

The metabolism of **diisononyl phthalate** is characterized by an initial hydrolysis to its monoester, MINP, followed by extensive oxidative metabolism to more polar secondary metabolites that are primarily excreted in the urine. The excretion kinetics in humans are relatively rapid and follow a bi-phasic pattern. Quantitative data from human and animal studies provide valuable insights into the fate of DINP in the body. The detailed experimental protocols outlined in this guide serve as a foundation for the design and interpretation of future research in this area. A thorough understanding of DINP's metabolism and excretion is crucial for accurate exposure assessment and risk characterization.

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